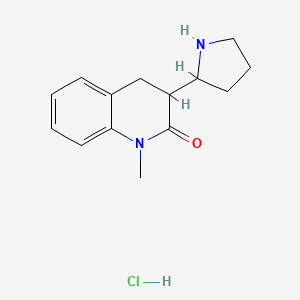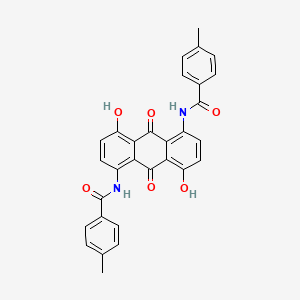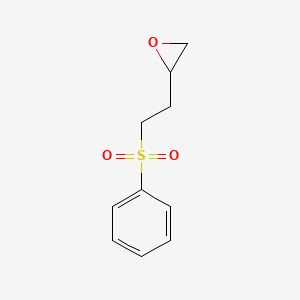
2-(2-(Phenylsulfonyl)ethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Phenylsulfonyl)ethyl)oxirane is an organic compound with the molecular formula C16H16O3S. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound features a phenylsulfonyl group attached to an ethyl chain, which is further connected to an oxirane ring. The presence of the phenylsulfonyl group imparts unique chemical properties to the molecule, making it valuable in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylsulfonyl)ethyl)oxirane typically involves the reaction of 2-phenylsulfonyl ethyl halides with epoxides. One common method is the reaction of 2-phenylsulfonyl ethyl bromide with sodium hydroxide in the presence of an epoxide to form the desired oxirane compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as phase transfer catalysts can also be employed to improve the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Phenylsulfonyl)ethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ring-opened products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(Phenylsulfonyl)ethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and sulfonyl groups.
Industry: Used in the production of polymers, resins, and other materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 2-(2-(Phenylsulfonyl)ethyl)oxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The phenylsulfonyl group can stabilize intermediates formed during these reactions, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Cyanophenyl)-2-(phenylsulfonyl)oxirane-2-carbonitrile: Similar structure but with a cyanophenyl group.
2-(Phenylsulfonyl)-3-phenyloxaziridine: Contains an oxaziridine ring instead of an oxirane ring.
Uniqueness
2-(2-(Phenylsulfonyl)ethyl)oxirane is unique due to the combination of the oxirane ring and the phenylsulfonyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications. The presence of the phenylsulfonyl group enhances its ability to participate in oxidation and reduction reactions, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H12O3S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
2-[2-(benzenesulfonyl)ethyl]oxirane |
InChI |
InChI=1S/C10H12O3S/c11-14(12,7-6-9-8-13-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Clave InChI |
KIQYSHHJXJOUMS-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



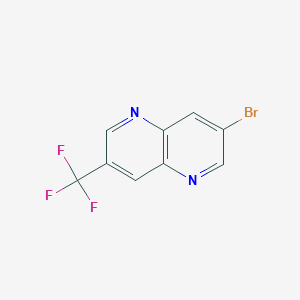

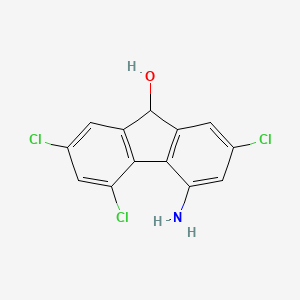
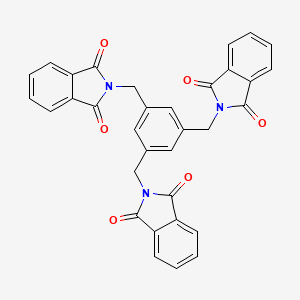
![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
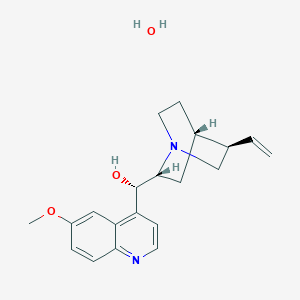
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
